molecular formula C20H31N3O4 B14426087 N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide CAS No. 82985-39-5

N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide

Cat. No.: B14426087
CAS No.: 82985-39-5
M. Wt: 377.5 g/mol
InChI Key: XKNCHGMDYIVWCB-XIRDDKMYSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the amino terminus of the peptide chain. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then sequentially added using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The benzyloxycarbonyl group is introduced as a protecting group for the amino terminus to prevent unwanted side reactions during the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent selection, to ensure high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the peptide bonds results in the formation of individual amino acids, while oxidation of the benzyloxycarbonyl group yields carbonyl compounds .

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide involves its interaction with specific molecular targets, such as proteases. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to bind to the active site of the enzyme and inhibit its activity. This inhibition can lead to various downstream effects, depending on the specific protease and biological pathway involved .

Comparison with Similar Compounds

N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide can be compared with other similar compounds, such as:

These compounds share similar properties and applications but may differ in their specific molecular targets and biological activities.

Properties

CAS No.

82985-39-5

Molecular Formula

C20H31N3O4

Molecular Weight

377.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C20H31N3O4/c1-5-14(4)17(18(21)24)23-19(25)16(11-13(2)3)22-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H2,21,24)(H,22,26)(H,23,25)/t14-,16-,17-/m0/s1

InChI Key

XKNCHGMDYIVWCB-XIRDDKMYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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